molecular formula C13H17NO5 B13462836 Methyl 3-((tert-butoxycarbonyl)amino)-5-hydroxybenzoate

Methyl 3-((tert-butoxycarbonyl)amino)-5-hydroxybenzoate

Cat. No.: B13462836
M. Wt: 267.28 g/mol
InChI Key: BTCBPJXBHNJYAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-{[(tert-butoxy)carbonyl]amino}-5-hydroxybenzoate is an organic compound with a complex structure that includes a benzoate ester, a tert-butoxycarbonyl (Boc) protected amine, and a hydroxyl group. This compound is often used in organic synthesis and medicinal chemistry due to its unique reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[(tert-butoxy)carbonyl]amino}-5-hydroxybenzoate typically involves the protection of an amine group with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The hydroxyl group is then introduced through a hydroxylation reaction, and the esterification is carried out using methanol and an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(tert-butoxy)carbonyl]amino}-5-hydroxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, dichloromethane (DCM) as a solvent.

    Reduction: LiAlH4, ether as a solvent.

    Substitution: Trifluoroacetic acid (TFA), dichloromethane (DCM).

Major Products Formed

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of an alcohol.

    Substitution: Formation of a free amine.

Scientific Research Applications

Methyl 3-{[(tert-butoxy)carbonyl]amino}-5-hydroxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of methyl 3-{[(tert-butoxy)carbonyl]amino}-5-hydroxybenzoate involves its functional groups:

    Boc-Protected Amine: The Boc group can be removed under acidic conditions to reveal a free amine, which can then participate in various biochemical reactions.

    Hydroxyl Group: Can form hydrogen bonds and participate in oxidation-reduction reactions.

    Ester Group: Can be hydrolyzed to form a carboxylic acid and an alcohol.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-{[(tert-butoxy)carbonyl]amino}-5-hydroxybenzoate is unique due to its combination of a Boc-protected amine, a hydroxyl group, and a benzoate ester, which provides a versatile platform for various chemical transformations and applications in research and industry.

Properties

Molecular Formula

C13H17NO5

Molecular Weight

267.28 g/mol

IUPAC Name

methyl 3-hydroxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate

InChI

InChI=1S/C13H17NO5/c1-13(2,3)19-12(17)14-9-5-8(11(16)18-4)6-10(15)7-9/h5-7,15H,1-4H3,(H,14,17)

InChI Key

BTCBPJXBHNJYAM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CC(=C1)C(=O)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.